trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride
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Overview
Description
AF 102A hydrochloride is a biochemical.
Mechanism of Action
Target of Action
The primary target of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride is muscarinic receptors . These receptors play a crucial role in the nervous system, mediating a variety of physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As a cholinergic agonist , trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride binds to muscarinic receptors . This binding triggers a series of biochemical reactions that lead to the activation of these receptors, resulting in the modulation of various physiological processes controlled by the nervous system.
Pharmacokinetics
The pharmacokinetic properties of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride are characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . After administration, the compound is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It is extensively bound to tissues, suggesting a wide distribution within the body . The compound is metabolized into several metabolites, including cis and trans-sulfoxide, glucuronic acid conjugate, and N-oxide of the compound . Approximately 84% of a 30 mg dose of the compound is excreted in urine after 24 hours .
Result of Action
The activation of muscarinic receptors by trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride leads to various molecular and cellular effects. These include increased secretion of exocrine glands, such as salivary and sweat glands, and increased tone of the smooth muscle in the gastrointestinal and urinary tracts .
Properties
CAS No. |
107220-29-1 |
---|---|
Molecular Formula |
C10H18ClNOS |
Molecular Weight |
235.77 g/mol |
IUPAC Name |
(2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |
InChI Key |
SURWTGAXEIEOGY-KXNXZCPBSA-N |
Isomeric SMILES |
C[C@H]1O[C@]2(CN3CCC2CC3)CS1.Cl |
SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AF 102A hydrochloride; AF 102A HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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